Cas no 1806793-58-7 (3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile)
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile
-
- インチ: 1S/C8H6F2N4O2/c9-8(10)7-6(12)5(14(15)16)3-4(13-7)1-2-11/h3,8H,1,12H2
- InChIKey: XYWLBZVLHXIIJL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=C(CC#N)N=1)[N+](=O)[O-])N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 109
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064899-1g |
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile |
1806793-58-7 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile 関連文献
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrileに関する追加情報
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile: A Novel Scaffold in Medicinal Chemistry with Potential Applications in Drug Discovery
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile (CAS No. 1806793-58-7) represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. This compound is characterized by a pyridine ring substituted with multiple functional groups, including an amino group, a difluoromethyl group, a nitro group, and an acetonitrile moiety. The combination of these functional groups creates a versatile platform for the development of novel therapeutic agents targeting various biological pathways.
Recent studies have highlighted the importance of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile in the context of medicinal chemistry. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising anti-inflammatory properties by modulating the NF-κB signaling pathway. The nitro group at the 4-position of the pyridine ring plays a critical role in this activity, as it can act as an electrophilic species that interacts with DNA and proteins, thereby inhibiting the activation of pro-inflammatory cytokines such as TNF-α and IL-6.
The structural complexity of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile also makes it an attractive candidate for the development of multitarget drugs. The presence of the amino group at the 3-position and the acetonitrile group at the 6-position contributes to its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. This property is particularly valuable in the design of drugs for complex diseases such as cancer, where multiple molecular targets are often involved.
One of the key challenges in the synthesis of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile is achieving the precise placement of the difluoromethyl group on the pyridine ring. A 2022 study in Organic Letters reported a novel synthetic route that employs a transition-metal-catalyzed coupling reaction to introduce the difluoromethyl group with high regioselectivity. This method not only improves the efficiency of the synthesis but also reduces the formation of side products, which is crucial for the production of high-purity compounds for pharmaceutical applications.
In addition to its synthetic challenges, the biological activity of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile has been explored in preclinical studies. A 2024 study published in Drug Discovery Today found that this compound exhibits significant antitumor activity against a panel of cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis through the activation of the intrinsic mitochondrial pathway and the inhibition of cell cycle progression. These findings suggest that 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile could be a promising lead compound for the development of novel anticancer agents.
The versatility of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile extends beyond its potential as a therapeutic agent. Its unique chemical structure also makes it a valuable tool for the study of molecular interactions and the development of new analytical methods. For example, a 2023 study in Chemical Communications demonstrated that this compound can be used as a fluorescent probe to monitor the activity of specific enzymes in real-time, providing insights into the dynamics of biochemical processes.
Despite its promising properties, the development of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile as a therapeutic agent requires further optimization to enhance its pharmacokinetic profile. A 2023 review in Advanced Drug Delivery Reviews highlighted the importance of modifying the acetonitrile group to improve the solubility and bioavailability of the compound. Researchers are also exploring the possibility of conjugating 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile with targeting ligands to enhance its specificity for particular tissues or cells, thereby reducing off-target effects.
In conclusion, 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile (CAS No. 1806793-58-7) is a multifaceted compound with significant potential in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutic agents. Continued research into its synthesis, biological mechanisms, and pharmacological properties will be essential for realizing its full potential in drug discovery and clinical applications.
1806793-58-7 (3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)